molecular formula C14H17N3O B5860901 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5860901
M. Wt: 243.30 g/mol
InChI Key: BSCJAMRKMQGARO-UHFFFAOYSA-N
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Description

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common synthetic route includes the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The pyridine moiety can also enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other oxadiazole derivatives, such as:

The unique combination of the oxadiazole ring and the pyridine moiety in this compound makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-11(3-1)5-6-13-16-14(17-18-13)12-7-9-15-10-8-12/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCJAMRKMQGARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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